molecular formula C7H6BrN3 B1401004 5-Bromo-2-(methylamino)nicotinonitrile CAS No. 1346534-48-2

5-Bromo-2-(methylamino)nicotinonitrile

Cat. No. B1401004
CAS RN: 1346534-48-2
M. Wt: 212.05 g/mol
InChI Key: VROAGYOFFQMNNV-UHFFFAOYSA-N
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Description

5-Bromo-2-(methylamino)nicotinonitrile is a chemical compound with the CAS Number: 1346534-48-2 . Its IUPAC name is this compound . The molecular weight of this compound is 212.05 .


Molecular Structure Analysis

The InChI code for this compound is 1S/C7H6BrN3/c1-10-7-5(3-9)2-6(8)4-11-7/h2,4H,1H3,(H,10,11) . This code provides a specific description of the molecule’s structure.

Scientific Research Applications

Synthesis and Characteristics

  • The synthesis of 5-Bromo-nicotinonitrile, a compound related to 5-Bromo-2-(methylamino)nicotinonitrile, involves chlorinating 5-Bromo-nicotinic acid to prepare 5-Bromo-nicotinate, followed by reactions to obtain 5-Bromo-nicotinonitrile (Chen Qi-fan, 2010).

Synthesis of Derivatives

  • Efficient single-pot strategies for synthesizing 2-amino nicotinonitrile derivatives have been developed. These involve multi-component reactions using various catalysts in aqueous media (C. Kurumurthy et al., 2015).
  • Another research focused on synthesizing and assessing anticancer properties of new 2-amino-3-cyanopyridine derivatives, which involved reactions with different bi-functional reagents (S. Y. Mansour et al., 2021).

Antiprotozoal Activity

  • Aza-analogues of furamidine were synthesized, including compounds derived from 6-[5-(4-cyanophenyl)furan-2-yl]nicotinonitrile, showing significant antiprotozoal activity (M. Ismail et al., 2003).

Pharmaceutical Synthesis

  • Research on the synthesis of the lipophilic antifolate piritrexim involved a key step using 2-amino-3-cyano-4-methyl-5-bromopyridine, which is structurally similar to this compound (D. Chan & A. Rosowsky, 2005).

Bronchodilation Properties

  • Compounds containing nicotinonitrile, like this compound, were synthesized and shown to possess bronchodilation properties. This study included molecular modeling studies to support the biological properties observed (E. A. Soliman et al., 2017).

Safety and Hazards

The safety information for 5-Bromo-2-(methylamino)nicotinonitrile indicates that it may be harmful if inhaled and may cause skin and eye irritation . It is recommended to use only outdoors or in a well-ventilated area, avoid breathing dust, and wear protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name

5-bromo-2-(methylamino)pyridine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrN3/c1-10-7-5(3-9)2-6(8)4-11-7/h2,4H,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VROAGYOFFQMNNV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=C(C=C(C=N1)Br)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90734948
Record name 5-Bromo-2-(methylamino)pyridine-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90734948
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1346534-48-2
Record name 5-Bromo-2-(methylamino)pyridine-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90734948
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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